(S)-5-Hexanolide
Overview
Description
(S)-5-Hexanolide is a lactone, a cyclic ester, with the molecular formula C6H10O2. It is known for its pleasant aroma and is often used in the fragrance industry. The compound is chiral, meaning it has a non-superimposable mirror image, and the (S)-enantiomer is the one of interest in this context.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-5-Hexanolide can be synthesized through various methods. One common approach involves the Baeyer-Villiger oxidation of cyclohexanone using peracids like m-chloroperbenzoic acid. This reaction introduces an oxygen atom into the cyclohexanone, forming the lactone ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to ensure the enantioselectivity of the product. Enzymes such as lipases can be employed to catalyze the formation of the lactone from the corresponding hydroxy acid.
Chemical Reactions Analysis
Types of Reactions: (S)-5-Hexanolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexanoic acid.
Reduction: Reduction of this compound can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Hexanoic acid.
Reduction: 1,6-Hexanediol.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
(S)-5-Hexanolide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of biodegradable polymers.
Mechanism of Action
The mechanism of action of (S)-5-Hexanolide in biological systems involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of bioactive metabolites. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
®-5-Hexanolide: The enantiomer of (S)-5-Hexanolide, which has different biological activities due to its different spatial configuration.
Gamma-butyrolactone: Another lactone with a smaller ring size, used in different industrial applications.
Delta-decalactone: A larger lactone with a different aroma profile, used in the fragrance industry.
Uniqueness: this compound is unique due to its specific enantiomeric form, which imparts distinct biological and chemical properties. Its pleasant aroma and potential biological activities make it a valuable compound in various fields.
Properties
IUPAC Name |
(6S)-6-methyloxan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTOWFMDBDPERY-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428482 | |
Record name | (S)-5-Hexanolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16320-13-1 | |
Record name | (S)-5-Hexanolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the stereochemistry of the alcohol produced during the synthesis of (S)-5-Hexanolide significant?
A1: The synthesis of this compound, as described in the research, relies on the chirality of the alcohol intermediate produced during the baker's yeast reduction of the precursor ketonitrile (5-oxohexanenitrile) [, ]. Baker's yeast exhibits enantioselectivity, preferentially producing the (S)-enantiomer of the alcohol. This is crucial because the chirality of this alcohol directly determines the chirality of the final product, this compound.
Q2: What makes baker's yeast a potentially valuable tool in the synthesis of chiral lactones like this compound?
A2: Baker's yeast offers a biocatalytic approach to producing specific enantiomers, which is highly desirable in organic synthesis, particularly for molecules with biological activity where chirality is critical [, ]. Using baker's yeast can simplify synthesis by potentially avoiding multi-step procedures required for introducing and controlling stereochemistry. This could translate to a more efficient and cost-effective way to synthesize chiral lactones like this compound.
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